A Technical Guide to the Basic Properties of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476)
A Technical Guide to the Basic Properties of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476)
A Technical Guide to the Basic Properties of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, also known by its identifier D-4476, is a cell-permeable small molecule belonging to the substituted imidazole class.[1][3] This class of compounds is of significant interest in medicinal chemistry, with various derivatives being explored as potent kinase inhibitors for therapeutic applications.[1][2][4] D-4476 is specifically recognized as a potent inhibitor of Casein Kinase 1 (CK1), a crucial serine/threonine kinase involved in numerous cellular processes.[3] Understanding the fundamental physicochemical properties of this compound, particularly its basicity and solubility, is critical for its application in biological assays, formulation development, and pharmacokinetic studies.
This document provides a technical overview of the core basic properties of D-4476, detailing established experimental protocols for their determination and placing the compound in its biological context as a CK1 inhibitor.
Physicochemical and Basic Properties
The basicity of D-4476 is primarily attributed to the nitrogen atoms within the pyridine and imidazole rings, which can be protonated at physiological pH. The pKa, the negative logarithm of the acid dissociation constant, is the quantitative measure of this basicity. While specific experimentally determined values for the pKa and aqueous solubility of D-4476 are not publicly available, the following table summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| IUPAC Name | 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide | N/A |
| Synonym | D-4476 | [3] |
| CAS Number | 301836-43-1 | [3] |
| Molecular Formula | C25H19N5O3 | Calculated |
| Molecular Weight | 437.45 g/mol | Calculated |
| pKa | Not Publicly Available (Requires Experimental Determination) | N/A |
| Aqueous Solubility | Not Publicly Available (Requires Experimental Determination) | N/A |
Experimental Protocols for Basicity and Solubility Determination
To fully characterize D-4476, its pKa and aqueous solubility must be determined experimentally. The following sections detail the standard, validated methodologies for these measurements.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable compounds.[5][6][7] The procedure involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).
Methodology:
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of D-4476 in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical volume is 20-50 mL.[5][8]
-
Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[5][8]
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[5][8]
-
-
Instrument Calibration:
-
Calibrate a pH meter with a glass electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[5]
-
-
Titration Procedure:
-
Place the analyte solution in a temperature-controlled vessel and add the ionic strength adjuster.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Stir gently to ensure homogeneity.
-
To determine the pKa of the basic functional groups, make the solution acidic (pH ~1.8-2.0) with 0.1 M HCl.[5][8]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[8]
-
Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).[5][8]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the point where half of the basic group has been neutralized. At this half-equivalence point, pH = pKa.[9]
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[5]
-
Protocol for Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound, providing a measure of its intrinsic solubility in a given solvent system.[10][11]
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid D-4476 to a series of vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.[11]
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand so that the excess solid can sediment.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure all particulate matter is removed, filter the aliquot through a low-binding 0.22 µm syringe filter or centrifuge at high speed and collect the supernatant.[11]
-
-
Concentration Analysis:
-
Quantify the concentration of dissolved D-4476 in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Prepare a standard curve with known concentrations of D-4476 to accurately determine the concentration in the test samples.
-
-
Reporting:
-
The determined concentration represents the thermodynamic solubility of D-4476 under the specified conditions (e.g., buffer, pH, temperature). Report the value in units such as µg/mL or µM.
-
Biological Context: Inhibition of Casein Kinase 1 Signaling
D-4476 is a known inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases that phosphorylate numerous substrates to regulate diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The workflow for investigating the effect of a kinase inhibitor like D-4476 typically involves a series of in vitro and cell-based assays to confirm its potency and mechanism of action.
Caption: Workflow for characterizing a kinase inhibitor like D-4476.
The diagram above illustrates a typical experimental workflow to characterize a kinase inhibitor. The in vitro portion confirms direct enzyme inhibition, while the cell-based assay validates that the compound can enter cells and engage its target, leading to a downstream biological effect (e.g., reduced phosphorylation of a known CK1 substrate).
Conclusion
4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476) is a valuable research tool for studying the biological roles of Casein Kinase 1. While its identity and primary mechanism of action are established, a full understanding of its drug-like properties requires experimental determination of its pKa and aqueous solubility. The standardized protocols outlined in this guide provide a clear path for researchers to obtain this critical data, enabling more robust experimental design and interpretation of its biological effects.
References
- 1. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-(2,3-DIHYDROBENZO[1,4]DIOXIN-6-YL)-5-PYRIDIN-2-YL-1H-IMIDAZOL-2-YL)BENZAMIDE | 301836-43-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. asdlib.org [asdlib.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
